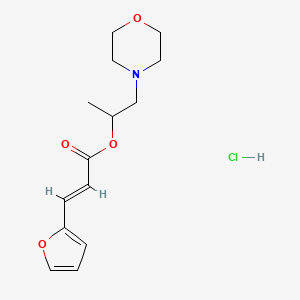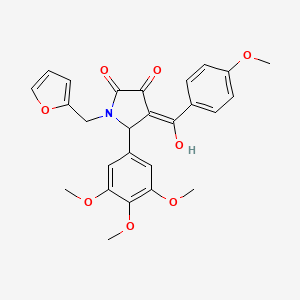![molecular formula C22H23ClN2O4 B5319760 N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine, commonly known as CMAV, is a synthetic compound used in scientific research for its various applications. CMAV has gained significant attention due to its potential to modulate protein-protein interactions and its ability to inhibit enzyme activity.
Mecanismo De Acción
CMAV exerts its effect by binding to the active site of enzymes or the protein-protein interaction site. CMAV contains a benzoyl group, which is known to interact with the hydrophobic pocket of enzymes, thereby inhibiting their activity. Additionally, CMAV contains an acryloyl group, which can form covalent bonds with amino acid residues of proteins, thereby disrupting protein-protein interactions.
Biochemical and Physiological Effects:
CMAV has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CMAV inhibits the activity of several enzymes, including cathepsin B, a protease involved in the degradation of extracellular matrix proteins. Additionally, CMAV has been shown to inhibit the activity of several kinases, including JNK and ERK, which play a critical role in various cellular processes, including cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMAV has several advantages for lab experiments. CMAV is a synthetic compound, which ensures high purity and reproducibility of the results. Additionally, CMAV has been shown to have a high affinity for enzymes and proteins, making it an effective tool for studying protein-protein interactions and enzyme activity. However, one of the limitations of CMAV is its potential to interact with other proteins and enzymes, leading to off-target effects.
Direcciones Futuras
The potential applications of CMAV in scientific research are vast. One of the future directions of CMAV research is the development of CMAV-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, CMAV can be used to study the role of protein-protein interactions in various biological processes, including signal transduction and gene regulation. Furthermore, CMAV can be used to develop new tools for studying enzyme activity and protein-protein interactions.
Conclusion:
CMAV is a synthetic compound used in scientific research for its various applications. The synthesis of CMAV involves a series of chemical reactions, and the compound has been shown to inhibit the activity of several enzymes and modulate protein-protein interactions. CMAV has several advantages for lab experiments, including high purity and reproducibility of the results. The potential applications of CMAV in scientific research are vast, and future directions of research include the development of CMAV-based drugs and new tools for studying enzyme activity and protein-protein interactions.
Métodos De Síntesis
The synthesis of CMAV involves a series of chemical reactions. The starting material for the synthesis is L-valine, which undergoes a reaction with N-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)acrylamide in the presence of a base, to form the desired product, CMAV. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
CMAV has been extensively used in scientific research for its various applications. One of the primary applications of CMAV is in the field of drug discovery. CMAV has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential drug candidate for the treatment of various diseases. Additionally, CMAV has been used to study protein-protein interactions, which play a crucial role in various biological processes, including signal transduction and gene regulation.
Propiedades
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-13(2)19(22(28)29)25-21(27)18(12-15-6-10-17(23)11-7-15)24-20(26)16-8-4-14(3)5-9-16/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCXVYIFPLUGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)
![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)


![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)